Methyl 14-hydroxyicosanoate
CAS No.: 18490-19-2
Cat. No.: VC21084573
Molecular Formula: C21H42O3
Molecular Weight: 342.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18490-19-2 |
|---|---|
| Molecular Formula | C21H42O3 |
| Molecular Weight | 342.6 g/mol |
| IUPAC Name | methyl 14-hydroxyicosanoate |
| Standard InChI | InChI=1S/C21H42O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h20,22H,3-19H2,1-2H3 |
| Standard InChI Key | WUKNAMAMWHPDDG-UHFFFAOYSA-N |
| SMILES | CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
| Canonical SMILES | CCCCCCC(CCCCCCCCCCCCC(=O)OC)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Based on structural analogies with similar compounds like methyl 14-hydroxytetradecanoate, which has a molecular weight of 258.40 g/mol , we can predict that methyl 14-hydroxyicosanoate would have a molecular weight of approximately 342.56 g/mol. The IUPAC name for this compound would be methyl 14-hydroxyicosanoate, following similar naming conventions as seen with methyl 14-hydroxytetradecanoate .
Chemical Reactivity
The presence of both an ester group and a hydroxyl group in methyl 14-hydroxyicosanoate creates multiple sites for chemical reactions:
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The hydroxyl group can undergo esterification, etherification, oxidation, or dehydration reactions
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The methyl ester can participate in transesterification or hydrolysis reactions
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The long carbon chain can undergo oxidation at various positions
These reactive sites make methyl 14-hydroxyicosanoate a versatile building block for organic synthesis.
Analytical Identification Methods
Spectroscopic Analysis
Similar to other hydroxy fatty acid methyl esters, methyl 14-hydroxyicosanoate would likely be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be crucial for structural confirmation. Based on analysis of similar compounds:
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¹H NMR would show characteristic signals for the methyl ester group (~3.6-3.7 ppm), the proton at the hydroxyl-bearing carbon (~3.5-3.6 ppm), and the hydroxyl proton (variable position, depending on conditions)
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¹³C NMR would show the ester carbonyl carbon (~174 ppm), the hydroxyl-bearing carbon (~70-72 ppm), and the methyl ester carbon (~51-52 ppm)
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
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O-H stretching (~3400-3600 cm⁻¹)
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C=O stretching of the ester group (~1735-1750 cm⁻¹)
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C-O stretching of both the ester and alcohol (~1050-1300 cm⁻¹)
Chromatographic Methods
Gas chromatography-mass spectrometry (GC-MS) would be a primary tool for identification and purity assessment, similar to the analytical approaches used for 14-hydroxy-14-methylpentadecanoic acid . The mass spectrum would likely show characteristic fragmentation patterns, including:
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Loss of the methoxy group (M-31)
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Fragmentation at the C-C bond adjacent to the hydroxyl group
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Sequential loss of CH₂ groups from the alkyl chain
Comparative Analysis with Related Compounds
Relationship to Other Hydroxy Fatty Acid Methyl Esters
Table 5.1: Comparison of Methyl 14-hydroxyicosanoate with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Carbon Chain Length | Hydroxyl Position |
|---|---|---|---|---|
| Methyl 14-hydroxyicosanoate | C₂₁H₄₂O₃ | 342.56 | 20 | 14 |
| Methyl 14-hydroxytetradecanoate | C₁₅H₃₀O₃ | 258.40 | 14 | 14 |
| 14-Hydroxy-14-methylpentadecanoic acid | C₁₆H₃₂O₃ | 272.42 | 15 | 14 |
The positional isomerism of the hydroxyl group is a critical factor affecting the physical properties and reactivity of these compounds. While methyl 14-hydroxytetradecanoate and methyl 14-hydroxyicosanoate both have the hydroxyl group at the 14-position, the longer carbon chain in the latter would influence properties such as melting point, solubility, and viscosity.
Structure-Activity Relationships
The position of the hydroxyl group at carbon-14 creates a specific spatial arrangement that may have implications for:
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Intermolecular hydrogen bonding capabilities
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Potential to form specific conformations in solution
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Interactions with biological systems, particularly enzymes that may recognize specific structural motifs
Comparing methyl 14-hydroxyicosanoate with compounds that have similar functional groups but different chain lengths, such as methyl 14-hydroxytetradecanoate , could provide insights into how chain length affects physical properties and chemical reactivity.
Spectral Data and Analytical Profile
Chromatographic Behavior
The retention index (RI) of methyl 14-hydroxyicosanoate would be expected to be higher than that of shorter-chain analogs due to the longer carbon chain. For context, methyl 4-hydroxy-3-methylpentanoate has a retention index of 1760 on a TC-Wax polar column , and methyl 14-hydroxyicosanoate would have a significantly higher retention index due to its larger molecular size and weight.
Research Challenges and Future Directions
Synthesis Challenges
The selective functionalization of specific positions in long-chain fatty acids remains a challenging area in organic synthesis. Future research might focus on:
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Development of more selective catalysts for direct hydroxylation
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Novel synthetic approaches that allow for precise introduction of functional groups
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Green chemistry approaches to synthesize such compounds with reduced environmental impact
Analytical Challenges
Comprehensive characterization of positional isomers of hydroxy fatty acid methyl esters presents analytical challenges that might be addressed through:
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Advanced chromatographic techniques with improved separation capabilities
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Development of specific derivatization methods to enhance detection sensitivity
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Application of modern mass spectrometry approaches for improved structural elucidation
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